Amidinouronium nitrate

Description

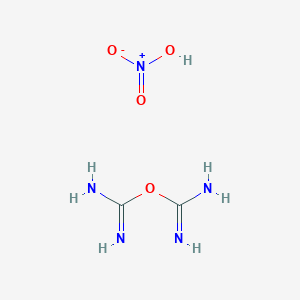

Amidinouronium nitrate is a nitrogen-rich compound structurally related to guanidine derivatives. This compound likely shares characteristics with these compounds, including high nitrogen content, ionic bonding, and applications in explosives or fertilizers. However, its unique amidinouronium cation may confer distinct reactivity and stability compared to other nitrates.

Properties

CAS No. |

7526-21-8 |

|---|---|

Molecular Formula |

C2H7N5O4 |

Molecular Weight |

165.11 g/mol |

IUPAC Name |

carbamimidoyl carbamimidate;nitric acid |

InChI |

InChI=1S/C2H6N4O.HNO3/c3-1(4)7-2(5)6;2-1(3)4/h(H3,3,4)(H3,5,6);(H,2,3,4) |

InChI Key |

QQYKZOLCDDIUOH-UHFFFAOYSA-N |

Canonical SMILES |

C(=N)(N)OC(=N)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Amidinouronium nitrate can be synthesized through the reaction of amidinouronium chloride with silver nitrate in an aqueous solution. The reaction proceeds as follows:

C2H6N4O.HCl+AgNO3→C2H6N4O.HNO3+AgCl

The reaction is typically carried out at room temperature, and the resulting silver chloride precipitate is filtered off to obtain the pure this compound solution. The solution is then evaporated to yield the solid compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced filtration techniques to remove impurities. The compound is produced in cleanroom environments to ensure the highest quality standards.

Chemical Reactions Analysis

Types of Reactions

Amidinouronium nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different nitrogen oxides.

Reduction: It can be reduced to form amidinouronium derivatives.

Substitution: The nitrate group can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium chloride or potassium bromide can be used for substitution reactions.

Major Products Formed

Oxidation: Nitrogen oxides such as nitric oxide and nitrogen dioxide.

Reduction: Amidinouronium derivatives with different functional groups.

Substitution: Amidinouronium salts with different anions.

Scientific Research Applications

Amidinouronium nitrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in biochemical assays and as a stabilizing agent for certain enzymes.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of amidinouronium nitrate involves its ability to donate nitrate ions, which can participate in various biochemical and chemical reactions. The nitrate ions can act as oxidizing agents, facilitating the oxidation of other compounds. Additionally, the amidinouronium moiety can interact with biological molecules, potentially affecting their function and stability.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Nitrates

Key Observations :

- Ammonium nitrate is distinguished by its low molecular weight and widespread industrial use, but it poses significant explosion risks when contaminated or heated .

- Guanidine nitrate offers higher thermal stability than ammonium nitrate, making it preferable in controlled explosive formulations .

- Actinide nitrates (e.g., neptunium, uranium) exhibit radioactivity and complex coordination chemistry, limiting their use to specialized nuclear applications .

Table 2: Hazard Comparison

Key Observations :

- Ammonium nitrate’s hazard profile is well-documented, requiring stringent workplace controls (e.g., ventilation, contamination prevention) .

- Guanidine nitrate poses lower immediate health risks but requires careful handling in explosive manufacturing .

- Actinide nitrates demand specialized infrastructure due to radiological hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.